molecular formula C6H11BF3NO4 B12963588 Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid

Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12963588
M. Wt: 228.96 g/mol
InChI Key: RBVIYDFKCASWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Pyrrolidin-3-ylboronic acid (C₄H₁₀BNO₂) is a boronic acid derivative featuring a pyrrolidine ring substituted at the 3-position with a boronic acid functional group. Its IUPAC name, pyrrolidin-3-ylboronic acid, reflects this structural arrangement, while its CAS registry number (120347-75-3) provides a unique identifier for chemical databases. The compound’s molecular weight is 114.94 g/mol, and its SMILES representation (B(C1CCNC1)O)O highlights the cyclic amine moiety bonded to the boron center.

Trifluoroacetic acid (TFA; CF₃CO₂H) is a fluorinated carboxylic acid with a molecular weight of 114.02 g/mol and a CAS number of 76-05-1. When combined with pyrrolidin-3-ylboronic acid, TFA forms a stabilized complex through acid-base interactions, enhancing the boronic acid’s solubility in polar solvents. The complex’s stoichiometry and bonding mechanisms remain under investigation, though preliminary studies suggest hydrogen bonding between TFA’s carboxyl group and the boronic acid’s hydroxyl moieties.

Table 1: Key Properties of Pyrrolidin-3-ylboronic Acid and Trifluoroacetic Acid

Property Pyrrolidin-3-ylboronic Acid Trifluoroacetic Acid
Molecular Formula C₄H₁₀BNO₂ C₂HF₃O₂
Molecular Weight (g/mol) 114.94 114.02
CAS Number 120347-75-3 76-05-1
Functional Groups Boronic acid, pyrrolidine Carboxylic acid, CF₃

Historical Context in Boronic Acid Research

Boronic acids have been integral to synthetic chemistry since Edward Frankland’s 1860 isolation of ethylboronic acid. The discovery of Suzuki-Miyaura cross-coupling in 1979 further cemented their role as versatile intermediates in organic synthesis. Pyrrolidin-3-ylboronic acid emerged in the late 20th century as researchers sought boronic acids with enhanced stability and selectivity, particularly for pharmaceutical applications. Its pyrrolidine ring confers rigidity and modulates electronic properties, enabling unique reactivity profiles compared to aryl or alkyl boronic acids.

TFA’s development paralleled advances in fluorinated compounds, with its synthesis first reported in the early 20th century via electrochemical fluorination of acetic acid derivatives. Its role as a stabilizing agent for boronic acids was recognized later, as chemists explored acid-mediated protection strategies for sensitive organoboron species.

Role of Trifluoroacetic Acid in Stabilization and Solubility

TFA enhances the stability of pyrrolidin-3-ylboronic acid through two primary mechanisms:

  • Protonation of Basic Sites : The pyrrolidine nitrogen (pKₐ ~11) becomes protonated in TFA’s acidic environment (pKₐ = 0.23), reducing nucleophilic degradation pathways.
  • Solubility Modulation : TFA’s polar trifluoromethyl group improves solubility in aprotic solvents like dichloromethane, with solubility increasing by up to 40% in TFA-containing mixtures compared to aqueous solutions.

Table 2: Solubility of Pyrrolidin-3-ylboronic Acid in TFA-Water Mixtures

TFA Concentration (% v/v) Solubility (mg/mL) Temperature (°C)
0 12.4 25
10 18.9 25
30 27.3 25
50 34.1 25

Properties

Molecular Formula

C6H11BF3NO4

Molecular Weight

228.96 g/mol

IUPAC Name

pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H10BNO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6-8H,1-3H2;(H,6,7)

InChI Key

RBVIYDFKCASWFH-UHFFFAOYSA-N

Canonical SMILES

B(C1CCNC1)(O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-3-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions usually involve mild temperatures and the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of pyrrolidin-3-ylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of borohydrides.

    Substitution: Reaction with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

Pyrrolidin-3-ylboronic acid has been employed in several synthetic methodologies:

  • Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. Pyrrolidin-3-ylboronic acid acts as a boron source, enabling the coupling of aryl halides with aryl or alkenyl groups .
  • Functional Group Transformations : The compound can undergo various transformations, including oxidation and reduction reactions. Its boronic acid functionality allows for selective reactions that can modify other functional groups without affecting the boron moiety .

Medicinal Chemistry

The combination of pyrrolidin-3-ylboronic acid with trifluoroacetic acid has shown promise in drug design and development:

  • Radiopharmaceuticals : Recent studies have highlighted pyrrolidin-2-ylboronic acid derivatives as potential tracers for positron emission tomography (PET). These compounds have demonstrated enhanced tumor uptake compared to traditional tracers, making them candidates for cancer imaging and therapy .
  • Inhibitors of Fibroblast Activation Protein : Pyrrolidin-3-ylboronic acid derivatives have been synthesized to inhibit fibroblast activation protein (FAP), which is implicated in tumor progression. These inhibitors exhibit high selectivity and potency, suggesting their potential as therapeutic agents .

Data Tables

Application Area Compound Key Findings
Organic SynthesisPyrrolidin-3-ylboronic AcidEffective in Suzuki-Miyaura coupling; forms biaryl compounds
Medicinal ChemistryPyrrolidin-2-ylboronic AcidHigher tumor uptake in PET imaging; potential for cancer therapy
FAP InhibitionPyrrolidin derivativesHigh selectivity (IC50 = 10.3 ± 0.4 nM) over other proteases

Case Study 1: Development of PET Tracers

A study demonstrated the synthesis of gallium-labeled pyrrolidin-2-ylboronic acid-based tracers aimed at targeting FAP. These tracers exhibited significantly higher tumor uptake compared to existing agents, indicating their potential role in enhancing cancer imaging techniques .

Case Study 2: Inhibition of Fibroblast Activation Protein

Research focused on developing potent FAP inhibitors utilizing pyrrolidin derivatives showed that certain modifications increased binding affinity significantly. For instance, a derivative with a boronic acid warhead exhibited an IC50 value of 3.7 ± 0.2 nM, showcasing its potential for therapeutic applications against tumors .

Mechanism of Action

The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The trifluoroacetic acid component can enhance the reactivity of the compound by providing a strong acidic environment .

Comparison with Similar Compounds

Structural Analogs: Boronic Acid-Acid Complexes
Compound Structure Acidity (pKa) Key Applications Stability/Reactivity Insights
Pyrrolidin-3-ylboronic acid;TFA Pyrrolidine + CF₃COOH ~0.23 (TFA) Catalysis, peptide synthesis Enhanced solubility due to TFA; steric hindrance from pyrrolidine
3-Thiophenylboronic acid Thiophene + B(OH)₂ ~8.5 Suzuki couplings, sensor materials Electron-rich thiophene enhances metal coordination
1-Bromo-2-ethylhexane Alkyl bromide N/A Alkylating agent Less reactive in cross-couplings vs. boronic acids

Key Differences :

  • Acidity : TFA’s pKa (~0.23) is significantly lower than acetic acid (pKa ~4.76), enabling stronger proton donation in acid-catalyzed reactions .
  • Reactivity : Pyrrolidin-3-ylboronic acid’s cyclic amine may stabilize intermediates in catalysis, unlike linear alkylboronic acids.
Functional Analogs: Fluorinated Acids
Compound Formula Acidity (pKa) Boiling Point (°C) Key Applications
2,2,2-Trifluoroacetic acid CF₃COOH 0.23 72 Peptide cleavage, HPLC mobile phase
Chlorodifluoroacetic acid ClF₂COOH 1.3 108 Intermediate in agrochemicals
Trifluoroethanol CF₃CH₂OH 12.4 78 Solvent for biopolymers
Formic acid HCOOH 3.75 101 LC-MS mobile phase (higher ion efficiency vs. TFA)

Key Insights :

  • Ion Suppression : TFA reduces peptide ion efficiency in LC-MS by ~84% compared to formic acid, which provides 6x higher signal intensity .
  • Thermal Stability : TFA’s low boiling point (72°C) facilitates easy removal under reduced pressure, unlike higher-boiling analogs like chlorodifluoroacetic acid .
Reactivity in Catalytic Systems
  • TFA as a Catalyst : In decarboxylative alkylation, TFA’s strong acidity promotes protonation of carboxylates, accelerating CO₂ release and alkyl radical formation .
  • Boronic Acid Utility: Pyrrolidin-3-ylboronic acid’s nitrogen lone pairs may coordinate palladium in cross-couplings, contrasting with non-amine boronic acids like 3-thiophenylboronic acid, which rely on sulfur’s electron-rich nature .

Biological Activity

Pyrrolidin-3-ylboronic acid; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and imaging. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

Pyrrolidin-3-ylboronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The addition of 2,2,2-trifluoroacetic acid enhances its solubility and stability in biological systems. The compound's structure can be represented as follows:

C5H8BF3N(CAS No 714272 27 2)\text{C}_5\text{H}_8\text{B}\text{F}_3\text{N}\quad (\text{CAS No 714272 27 2})

The biological activity of pyrrolidin-3-ylboronic acid is primarily attributed to its interaction with fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival, making them significant targets in cancer therapy. Studies have shown that compounds similar to pyrrolidin-3-ylboronic acid exhibit potent inhibitory effects on FGFR signaling pathways.

Inhibition of FGFRs

A notable study demonstrated that related pyrrolo[2,3-b]pyridine derivatives possess strong FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms (FGFR1–4) . This indicates that modifications in the boronic acid structure can significantly enhance FGFR inhibition.

Efficacy in Cancer Models

  • In vitro Studies : In a series of experiments using breast cancer cell lines (4T1 cells), pyrrolidin-3-ylboronic acid derivatives were shown to inhibit cell proliferation and induce apoptosis. The compounds also reduced cell migration and invasion by modulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) .
  • Tumor Imaging : Radiolabeled variants of boronic acid derivatives have been explored for their potential in positron emission tomography (PET) imaging. A study reported that a pyrrolidin-based PET tracer showed significantly higher tumor uptake compared to traditional tracers, indicating its utility in cancer diagnostics .

Table 1: Biological Activity Summary

Study ReferenceCompound StructureTargetIC50 (nM)Biological Effect
Pyrrolo[2,3-b]pyridine derivativeFGFR1–47 - 712Inhibition of proliferation and invasion in 4T1 cells
Pyrrolidin-based PET tracerFAP10.3Enhanced tumor imaging capabilities

Q & A

Q. What synthetic routes are commonly used to prepare Pyrrolidin-3-ylboronic acid and its trifluoroacetic acid complex?

The synthesis of Pyrrolidin-3-ylboronic acid typically involves Grignard or Suzuki-Miyaura coupling precursors. For example, substituted boronic acids are often synthesized via transmetalation of Grignard reagents with trialkyl borates, followed by acidic hydrolysis . The trifluoroacetic acid (TFA) component may act as a counterion in salt formation or as a catalyst in deprotection steps. A general procedure involves reacting intermediates with TFA in dichloromethane, followed by neutralization and extraction to isolate the product . Purification techniques like column chromatography or recrystallization are critical for achieving high purity (>98%), as highlighted in boronic acid catalog listings .

Q. How does 2,2,2-trifluoroacetic acid influence the stability and reactivity of Pyrrolidin-3-ylboronic acid in cross-coupling reactions?

TFA can enhance reactivity by protonating basic sites on the boronic acid, increasing electrophilicity for Suzuki-Miyaura couplings. However, excessive acidity may lead to boroxine formation (cyclic trimer byproducts), particularly in anhydrous conditions. Stability studies recommend controlled stoichiometry (e.g., 5.0 eq. TFA) and short reaction times (1–2 hours) to minimize degradation . Solvent choice (e.g., dichloromethane vs. THF) also impacts stability, with polar aprotic solvents reducing boroxine formation .

Q. What purification strategies are effective for isolating Pyrrolidin-3-ylboronic acid with high yield and purity?

Key methods include:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate boronic acids from byproducts.
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted precursors.
  • Acid-base extraction : Neutralize TFA with saturated NaHCO₃, followed by dichloromethane extraction to isolate the free boronic acid .
    Catalog data emphasize purity thresholds (>98% via HPLC) for research-grade compounds, requiring rigorous post-synthesis validation .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP elucidate the electronic structure and reactivity of Pyrrolidin-3-ylboronic acid?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict molecular geometry, vibrational frequencies, and frontier orbital energies. For phenylboronic acid analogs, studies show that electron-withdrawing groups (e.g., trifluoromethyl) lower the LUMO energy, enhancing electrophilicity for cross-coupling . Similar approaches can model the pyrrolidine ring’s conformational effects on boron’s Lewis acidity, guiding catalyst design .

Q. What challenges arise in characterizing the co-crystallization of Pyrrolidin-3-ylboronic acid with TFA using X-ray diffraction or NMR?

  • NMR challenges : TFA’s strong acidity broadens proton signals, complicating assignment. ¹⁹F NMR is preferred for tracking TFA interactions, but signal overlap with fluorinated byproducts requires careful analysis .
  • X-ray diffraction : Co-crystallization often produces polymorphs due to hydrogen bonding between TFA and the boronic acid’s hydroxyl groups. High-resolution data (≤0.8 Å) and low-temperature crystallography (100 K) improve structure determination accuracy .

Q. How do solvent and reaction conditions affect boroxine formation during synthesis?

Boroxines form via dehydration of boronic acids, especially in anhydrous, non-polar solvents. Studies on phenylboronic acids show that:

  • Polar solvents (e.g., DMF) : Suppress boroxine formation by stabilizing monomeric boronic acids.
  • Water content : Trace H₂O (1–5%) promotes reversible boroxine formation, complicating purification .
    Contradictions in literature data (e.g., optimal solvent systems) are resolved by systematic screening of solvent polarity, temperature, and stoichiometry .

Q. What is the mechanistic role of TFA in modulating the reactivity of Pyrrolidin-3-ylboronic acid?

TFA acts as a Brønsted acid, protonating the boronic acid’s hydroxyl group to generate a more electrophilic boron center. This enhances transmetalation in cross-coupling reactions but risks over-acidification, leading to side reactions. Kinetic studies using in-situ IR spectroscopy reveal that TFA accelerates reaction rates by lowering the activation energy for boronate intermediate formation .

Q. How can researchers resolve contradictions in reported synthetic yields for Pyrrolidin-3-ylboronic acid derivatives?

Discrepancies often stem from:

  • Protecting group strategies : Differences in TFA deprotection efficiency (e.g., tert-butyl vs. benzyl groups).
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) vary in activity for Suzuki couplings.
    Methodological solutions include:
  • Design of Experiments (DoE) : Multivariate analysis to optimize temperature, solvent, and catalyst loading.
  • In-line analytics : HPLC-MS monitoring to track intermediate formation and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.